molecular formula C14H10BrF3O B1344088 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene CAS No. 678164-30-2

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

Cat. No. B1344088
M. Wt: 331.13 g/mol
InChI Key: OIXYWYPMKGUGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, or 4-BBrTFMB, is a synthetic organic compound with a wide range of uses in research and industry. It is a versatile building block for organic synthesis and has been used in the development of drugs and other important chemicals. The compound has a wide range of applications due to its unique structure and properties.

Scientific Research Applications

1. Design and Synthesis of Emitters

  • Summary of Application: 1,4-Bis(trifluoromethyl)benzene, a compound with similar properties, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
  • Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties, which were shown by single crystal X-ray analysis and theoretical calculations .
  • Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

2. N-Arylation of Imidazoles and Amines

  • Summary of Application: 4-(Trifluoromethyl)benzeneboronic acid, another compound with similar properties, is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
  • Methods of Application: The compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
  • Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .

3. Conversion of Aliphatic Alcohols

  • Summary of Application: Trifluoromethyl ethers, which share some properties with the compound , can be used to convert aliphatic alcohols into trifluoromethyl alkyl ethers .
  • Methods of Application: The procedure is applicable to the conversion of primary aliphatic alcohols, but not benzylic, secondary, or tertiary alcohols .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

4. Synthesis of Herbicides

  • Summary of Application: A derivative of trifluorotoluene, which is similar to the compound , is used as a precursor to the herbicide fluometuron .
  • Methods of Application: The derivative, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

5. Low Toxicity Alternative to Dichloromethane

  • Summary of Application: Trifluorotoluene, a compound with similar properties, is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, as trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
  • Methods of Application: As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

6. Synthesis of Pharmaceuticals

  • Summary of Application: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is used as a synthetic intermediate in the production of pharmaceuticals .
  • Methods of Application: The derivative is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

properties

IUPAC Name

1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXYWYPMKGUGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624183
Record name 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

CAS RN

678164-30-2
Record name 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Talbi - 2015 - ruor.uottawa.ca
Hormone replacement therapy (HRT) has been subject to much debate due to concerns that long term use of such treatment of menopause increases the risk of breast and uterine …
Number of citations: 2 ruor.uottawa.ca

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